1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-
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Overview
Description
3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone typically involves the chlorination of 1-(5-chloro-2-methylphenyl)-1-propanone. This can be achieved through the reaction of 1-(5-chloro-2-methylphenyl)-1-propanone with thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxyl derivatives, amino derivatives, alkoxy derivatives.
Scientific Research Applications
3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity. The propanone moiety plays a crucial role in its chemical behavior, facilitating various reactions and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(4-chlorophenyl)-1-propanone
- 3-Chloro-1-(3-chlorophenyl)-1-propanone
- 3-Chloro-1-(2-chlorophenyl)-1-propanone
Uniqueness
3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
63549-33-7 |
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Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-chloro-1-(5-chloro-2-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7-2-3-8(12)6-9(7)10(13)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
VBICFYLYNPVUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)CCCl |
Origin of Product |
United States |
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